Methyl 7-methoxy-3-methyloct-2-enoate
Description
Methyl 7-methoxy-3-methyloct-2-enoate is an α,β-unsaturated ester featuring a methoxy group at the 7-position and a methyl substituent at the 3-position of an oct-2-enoate backbone. Its α,β-unsaturated system confers reactivity toward conjugate addition and cyclization reactions, while the methoxy group enhances solubility and influences electronic properties. However, insights can be drawn from analogous compounds in the literature.
Properties
CAS No. |
90165-23-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 7-methoxy-3-methyloct-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-9(8-11(12)14-4)6-5-7-10(2)13-3/h8,10H,5-7H2,1-4H3 |
InChI Key |
MCXVDDNNHLHOMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=CC(=O)OC)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-3-methyloct-2-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts to couple the desired fragments under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-3-methyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 7-methoxy-3-methyloct-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-3-methyloct-2-enoate involves its interaction with various molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Methyl 4-(3-Chloropropoxy)-2-(2-Cyanovinylamino)-5-Methoxybenzoate ()
- Structure: Aromatic benzoate ester with methoxy, chloropropoxy, and cyano-vinylamino substituents.
- Synthesis: Prepared via base-mediated cyclization in ethanol (pH 12–13), yielding a quinoline derivative.
- Key Differences: The aromatic core and cyano group distinguish it from the aliphatic backbone of this compound.
(E)-Methyl 7-Oxo-5,6-Isopropylidenedioxyhept-3-Enoate ()
- Structure : α,β-unsaturated ester with a ketone (7-oxo) and isopropylidene-protected diol.
- Synthesis: Derived from magnesium-mediated reactions in methanol, followed by aqueous workup.
- Key Differences: The ketone and protective group introduce distinct electronic and steric effects compared to the methoxy and methyl substituents in this compound. The presence of the α,β-unsaturated system is a shared feature, enabling analogous conjugate addition pathways .
Methyl 1-Aryl-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylates ()
- Structure : Heterocyclic esters with aryl and methyl substituents on an imidazole ring.
- Synthesis: Formed via PPA (polyphosphoric acid)-mediated cyclization of enamino esters.
- Key Differences: The heteroaromatic system contrasts with the aliphatic chain of this compound. Both compounds, however, utilize ester groups as electron-withdrawing moieties to direct reactivity in cyclization reactions .
Comparative Physicochemical Properties
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | Functional Groups | Key Reactivity |
|---|---|---|---|
| This compound | ~214.3 (estimated) | Ester, methoxy, α,β-unsaturated | Conjugate addition, cyclization |
| Methyl 4-(3-chloropropoxy)-... (Ev3) | ~352.8 | Ester, methoxy, chloropropoxy, cyano | Cyclization, nucleophilic substitution |
| (E)-Methyl 7-oxo-... (Ev4) | ~228.2 | Ester, ketone, α,β-unsaturated | Oxidation, conjugate addition |
| Methyl 1-aryl-5-methyl... (Ev9) | ~296.3 | Ester, aryl, imidazole | Electrophilic substitution, cyclization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
